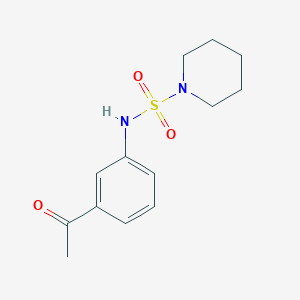
N-(3-acetylphenyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)piperidine-1-sulfonamide, also known as NAPPS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. NAPPS is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of solid tumors. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making NAPPS a promising candidate for cancer therapy.
Mecanismo De Acción
N-(3-acetylphenyl)piperidine-1-sulfonamide functions as a selective inhibitor of CA IX, which is overexpressed in hypoxic regions of solid tumors. CA IX plays a key role in regulating pH balance in tumor cells, which is essential for their survival and proliferation. Inhibition of CA IX by N-(3-acetylphenyl)piperidine-1-sulfonamide disrupts this pH balance, leading to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
N-(3-acetylphenyl)piperidine-1-sulfonamide has been shown to have minimal toxicity and side effects in animal models. It does not affect normal cells or tissues, making it a promising candidate for cancer therapy. N-(3-acetylphenyl)piperidine-1-sulfonamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-acetylphenyl)piperidine-1-sulfonamide is its high selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)piperidine-1-sulfonamide. One area of interest is the development of more effective methods for delivering N-(3-acetylphenyl)piperidine-1-sulfonamide to solid tumors. Another direction is the exploration of N-(3-acetylphenyl)piperidine-1-sulfonamide as a potential therapeutic agent for other diseases, such as inflammation and neurodegeneration. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)piperidine-1-sulfonamide and its potential interactions with other molecules in the body.
Métodos De Síntesis
N-(3-acetylphenyl)piperidine-1-sulfonamide can be synthesized through a multi-step reaction process starting with 3-acetylphenylamine and piperidine. The reaction involves the addition of sulfuric acid and acetic anhydride to form the sulfonamide group and acetyl group, respectively. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)piperidine-1-sulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)piperidine-1-sulfonamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Propiedades
Fórmula molecular |
C13H18N2O3S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-11(16)12-6-5-7-13(10-12)14-19(17,18)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9H2,1H3 |
Clave InChI |
YXKBCWWBQVEINW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCC2 |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[1,3-benzothiazol-2-yl(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B288915.png)

![N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
![N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonylethanimidate](/img/structure/B288919.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B288921.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B288923.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)
